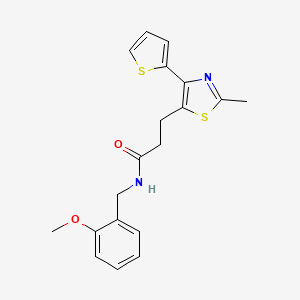

N-(2-methoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(2-Methoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a thiazole-based compound featuring a propanamide backbone substituted with a 2-methoxybenzyl group and a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-13-21-19(16-8-5-11-24-16)17(25-13)9-10-18(22)20-12-14-6-3-4-7-15(14)23-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWGFXUQTOMSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCC2=CC=CC=C2OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. The starting materials include 2-methoxybenzylamine, 2-methyl-4-(thiophen-2-yl)thiazole, and propanoyl chloride. The synthesis may involve:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Amide bond formation: The final step involves the reaction of the thiazole derivative with 2-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution of the methoxy group may yield various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving thiazole derivatives.

Medicine: Potential therapeutic agent for diseases where thiazole derivatives have shown efficacy, such as cancer or infectious diseases.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with several derivatives reported in the evidence, differing primarily in substituents on the thiazole ring, propanamide chain, or benzyl group. Key analogs include:

Key Structural and Functional Differences

Aromatic Substituents: The target compound’s 2-methoxybenzyl group may enhance lipophilicity and membrane permeability compared to analogs with pyridinyl (e.g., FA7) or trifluoropropylthio groups (e.g., P6) .

Propanamide Modifications :

- The target compound lacks the sulfinyl/sulfonyl or alkyne substituents seen in pesticidal analogs (e.g., FA7, P6), which are critical for oxidative stability and pesticidal target engagement .

Biological Activity Trends :

- Thiazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced pesticidal activity, as seen in FA7 and P6 .

- Methoxybenzyl groups (as in the target compound) are associated with improved pharmacokinetic profiles in medicinal chemistry but may reduce pesticidal potency compared to halogenated analogs .

Research Findings and Implications

- Anticancer Potential: While the target compound’s activity is unreported, analogs like 4-methyl-2-phenylthiazole derivatives (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) highlight the thiazole core’s relevance in oncology .

- Agrochemical Applications : Pesticidal analogs (e.g., FA7, P6) demonstrate that trifluoropropylthio and pyridinyl groups enhance activity against pests, suggesting that the target compound’s thiophen-2-yl group may require functionalization for similar efficacy .

- Synthetic Flexibility : The propanamide backbone allows modular synthesis, as shown in , where similar structures are generated via coupling reactions with diverse acids and amines .

Biological Activity

N-(2-methoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C19H20N2O2S2 |

| Molecular Weight | 372.50 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |

| SMILES | COC1=CC=CC=C1CNCC2=CC=CS2 |

The synthesis typically involves multi-step organic reactions, starting from 2-methoxybenzylamine and 2-methyl-4-(thiophen-2-yl)thiazole, followed by amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit thymidylate synthase, a key enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Key Findings:

- Compounds with similar structures demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (e.g., MCF-7, HCT-116, HepG2) .

- The mechanism of action often involves interference with metabolic pathways and gene expression through interaction with specific enzymes and receptors.

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have shown promising antimicrobial properties. Some studies report effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antimicrobial Efficacy:

- Certain thiazole-based compounds exhibited good inhibition rates against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Case Study on Thiazole Derivatives:

-

Mechanistic Studies:

- Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.